

# Quantum Chemical Calculations for Diethenyl Ethanedioate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Diethenyl ethanedioate**, also known as divinyl oxalate, is an organic molecule with the chemical formula C<sub>6</sub>H<sub>6</sub>O<sub>4</sub>. Its structure consists of an ethanedioate (oxalate) core with two vinyl ether linkages. As a molecule containing both ester and vinyl functionalities, its conformational flexibility and electronic properties are of interest for various chemical applications, including polymer chemistry and as a potential building block in organic synthesis. Quantum chemical calculations provide a powerful tool to elucidate the molecular structure, vibrational properties, and electronic characteristics of **diethenyl ethanedioate**, offering insights that are complementary to experimental investigations.

This technical guide provides a comprehensive overview of the theoretical framework and practical considerations for performing quantum chemical calculations on **diethenyl ethanedioate**. It is intended for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the in-silico analysis of this and similar molecules. While specific experimental or computational studies on **diethenyl ethanedioate** are not readily available in the reviewed literature, this guide outlines a generalized and robust methodology based on established computational techniques for analogous organic molecules.

# **Molecular Structure and Synonyms**



Before delving into computational methods, it is essential to clearly define the molecule of interest.

• IUPAC Name: bis(ethenyl) oxalate[1]

• Synonyms: Diethenyl ethanedioate, Divinyl oxalate[1]

Chemical Formula: C<sub>6</sub>H<sub>6</sub>O<sub>4</sub>[2]

Canonical SMILES: C=COC(=0)C(=0)OC=C[1]

# Theoretical Framework and Computational Methodology

Quantum chemical calculations for a molecule like **diethenyl ethanedioate** typically involve a multi-step process, starting from the initial structure generation to the analysis of various molecular properties. The following sections detail a standard workflow.

### **Geometry Optimization**

The first and most crucial step is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.

Experimental Protocols (Computational):

- Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is employed.
- Method: Density Functional Theory (DFT) is a popular and computationally efficient method
  for systems of this size. The B3LYP functional is a common choice that provides a good
  balance of accuracy and computational cost. For potentially more accurate results,
  especially concerning conformational energies, dispersion-corrected functionals like B3LYPD3 or functionals from the M06 family (e.g., M06-2X) are recommended.
- Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for initial optimizations. For more accurate final geometries and energies, a larger basis set like 6-



311+G(d,p) is advisable.

#### Procedure:

- An initial 3D structure of diethenyl ethanedioate is built using a molecular editor. Given
  the rotational freedom around the C-O and C-C single bonds, multiple starting
  conformations (e.g., different dihedral angles for the vinyl groups) should be considered to
  locate the global minimum.
- A geometry optimization calculation is performed for each starting conformation.
- The energies of the optimized structures are compared to identify the lowest-energy conformer.

## **Vibrational Frequency Analysis**

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocols (Computational):

- Software: Same as for geometry optimization.
- Method and Basis Set: The same level of theory (functional and basis set) used for the final geometry optimization should be used for the frequency calculation to ensure consistency.
- Procedure:
  - Using the optimized geometry, a frequency calculation is run.
  - The output is checked for imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.
  - The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies are often systematically



overestimated and may be scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.

## **Electronic Structure Analysis**

Understanding the electronic properties of **diethenyl ethanedioate** is crucial for predicting its reactivity and intermolecular interactions. Key properties to investigate include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Experimental Protocols (Computational):

- Software: Same as above.
- Method and Basis Set: Performed at the same level of theory as the geometry optimization.
- Procedure:
  - From the optimized wavefunction, the energies and spatial distributions of the HOMO and LUMO are extracted. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
  - The molecular electrostatic potential is calculated and mapped onto the electron density surface. This visualization helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

#### **Data Presentation**

The following tables present examples of the quantitative data that would be obtained from the quantum chemical calculations described above. As no specific literature data for **diethenyl ethanedioate** was found, these tables are illustrative and may be populated with data from analogous molecules for contextual understanding.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of an Analogous Vinyl Ester.



| Parameter      | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p))   |
|----------------|------------|---|
| Bond Length    | C=O        | 1.21 Å                                  |
| C-O (ester)    | 1.35 Å     |   |
| C-C (oxalate)  | 1.54 Å     | _                                       |
| C=C (vinyl)    | 1.33 Å     | _                                       |
| C-O (vinyl)    | 1.38 Å     | _                                       |
| Bond Angle     | O=C-C      | 124°                                    |
| C-O-C          | 116°       |   |
| Dihedral Angle | O=C-C=O    | 180° (anti-periplanar) or ~60° (gauche) |

Table 2: Calculated Vibrational Frequencies and IR Intensities for an Analogous Vinyl Ester.

| Vibrational Mode    | Frequency (cm <sup>-1</sup> ) (scaled) | IR Intensity (km/mol) |
|---------------------|--|-----------------------|
| C=O stretch         | 1750                                   | High                  |
| C=C stretch         | 1645                                   | Medium                |
| C-O stretch (ester) | 1200                                   | High                  |
| =C-H bend           | 950                                    | Medium                |

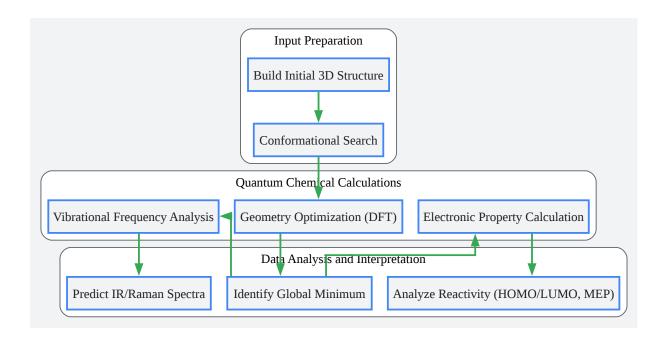
Table 3: Calculated Electronic Properties for an Analogous Vinyl Ester.

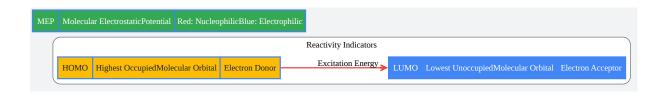
| Property      | Calculated Value (B3LYP/6-311+G(d,p)) |
|---------------|---------------------------------------|
| HOMO Energy   | -7.5 eV                               |
| LUMO Energy   | -0.8 eV                               |
| HOMO-LUMO Gap | 6.7 eV                                |
| Dipole Moment | 1.5 D                                 |



## **Visualization of Computational Workflow**

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of the quantum chemical calculations and a conceptual representation of the molecule's electronic properties.





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#### References

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